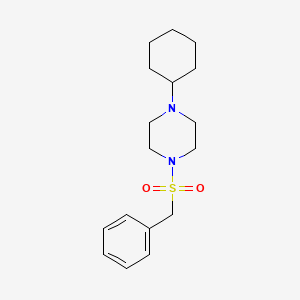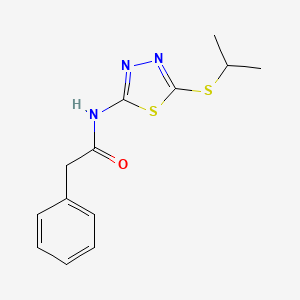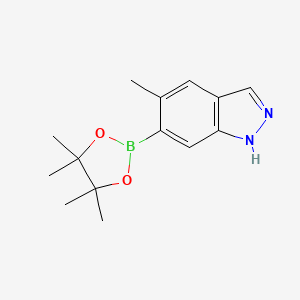![molecular formula C21H22ClN3O6 B15155175 Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155175.png)
Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to a morpholine ring and a nitrophenyl group, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate typically involves multiple steps:
Formation of the Benzoate Ester: The initial step involves the esterification of benzoic acid with propanol under acidic conditions to form propyl benzoate.
Introduction of the Morpholine Ring: The next step involves the substitution reaction where the benzoate ester is reacted with morpholine in the presence of a suitable base to form the morpholinyl benzoate.
Attachment of the Nitrophenyl Group: The final step involves the acylation reaction where the morpholinyl benzoate is reacted with 2-chloro-5-nitrobenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its target sites.
Comparación Con Compuestos Similares
Similar Compounds
Propyl 5-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate: Similar structure but with a different position of the nitro group.
Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(piperidin-4-yl)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.
Uniqueness
Propyl 5-{[(2-chloro-5-nitrophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate is unique due to the presence of both the morpholine ring and the nitrophenyl group, which confer specific chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C21H22ClN3O6 |
|---|---|
Peso molecular |
447.9 g/mol |
Nombre IUPAC |
propyl 5-[(2-chloro-5-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C21H22ClN3O6/c1-2-9-31-21(27)17-12-14(3-6-19(17)24-7-10-30-11-8-24)23-20(26)16-13-15(25(28)29)4-5-18(16)22/h3-6,12-13H,2,7-11H2,1H3,(H,23,26) |
Clave InChI |
KQBGCPCPSJALOZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Oxo-1-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B15155109.png)
![4-Amino-2-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B15155111.png)
![2-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzonitrile](/img/structure/B15155120.png)
![4-(4-benzylpiperazin-1-yl)-N-[(2,4-dichlorophenyl)methyl]aniline](/img/structure/B15155124.png)

![2-Amino-4-(4-chlorophenyl)-6-[(2-hydroxyethyl)sulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B15155127.png)
![N-(pyrimidin-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B15155130.png)

![N-(3-acetylphenyl)-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B15155137.png)
![N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15155140.png)
![N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]propyl}-3,4-dimethoxybenzamide](/img/structure/B15155146.png)


![Ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15155167.png)
